3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
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Overview
Description
[3,4,5-TRIS(ACETYLOXY)-6-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]OXAN-2-YL]METHYL ACETATE: is a complex organic compound with a molecular formula of C24H26O12 It is a derivative of coumarin, a naturally occurring compound found in many plants
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]OXAN-2-YL]METHYL ACETATE** typically involves the acetylation of a coumarin derivativeThe reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: [3,4,5-TRIS(ACETYLOXY)-6-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]OXAN-2-YL]METHYL ACETATE** undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols and may be carried out in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [3,4,5-TRIS(ACETYLOXY)-6-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]OXAN-2-YL]METHYL ACETATE** is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used as a probe to study enzyme activities and metabolic pathways. Its fluorescent properties make it useful in imaging and diagnostic applications .
Medicine: In medicine, derivatives of this compound have shown potential as therapeutic agents. They are being investigated for their anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [3,4,5-TRIS(ACETYLOXY)-6-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]OXAN-2-YL]METHYL ACETATE** involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to interact with various proteins and nucleic acids, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
- 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside
- 3,4,5-Tris(octyloxy)benzoic acid
Comparison: Compared to similar compounds, [3,4,5-TRIS(ACETYLOXY)-6-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]OXAN-2-YL]METHYL ACETATE** stands out due to its unique combination of acetoxy and chromenyl groups. This combination enhances its reactivity and allows for a broader range of applications. Additionally, its fluorescent properties make it particularly useful in biological and medical research .
Properties
Molecular Formula |
C26H30O12 |
---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H30O12/c1-11-8-18-21(12(2)13(3)25(31)36-18)19(9-11)37-26-24(35-17(7)30)23(34-16(6)29)22(33-15(5)28)20(38-26)10-32-14(4)27/h8-9,20,22-24,26H,10H2,1-7H3/t20-,22-,23+,24-,26-/m1/s1 |
InChI Key |
RZTGBYNOHDNOPN-DNMDETFRSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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